Acrivastine-d8 is a deuterated form of Acrivastine, an antihistamine drug primarily used for the treatment of allergic conditions such as hay fever and urticaria. The deuteration of Acrivastine enhances its pharmacokinetic properties and allows for more precise studies in metabolic pathways and drug interactions. Acrivastine is classified as a second-generation antihistamine, which means it is less likely to cause sedation compared to first-generation antihistamines.
Acrivastine-d8 is synthesized from Acrivastine, which itself is derived from the structural modifications of various antihistamines. The classification of Acrivastine-d8 falls under the category of pharmaceutical compounds, specifically within the antihistamine class.
The synthesis of Acrivastine-d8 involves several key steps, including:
Technical details regarding the reaction conditions (temperature, pressure, solvent system) are crucial for optimizing yield and purity during synthesis.
Acrivastine-d8 retains the same molecular structure as Acrivastine but with eight hydrogen atoms replaced by deuterium. The chemical formula for Acrivastine is C19H22ClN3O3S, and for Acrivastine-d8, it would be C19D8ClN3O3S. The molecular weight increases slightly due to the incorporation of heavier deuterium atoms.
The structural representation can be depicted as follows:
Acrivastine-d8 can undergo similar chemical reactions as its non-deuterated counterpart, including:
The kinetics of these reactions can be studied using advanced analytical techniques such as mass spectrometry, which allows for tracking isotopic labeling during metabolic studies.
Acrivastine functions primarily as an antagonist of the H1 histamine receptor. By binding to this receptor, it inhibits the action of endogenous histamine, thereby alleviating symptoms associated with allergic reactions such as itching, sneezing, and runny nose.
The mechanism can be summarized as follows:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties accurately.
Acrivastine-d8 has several applications in scientific research:
Acrivastine-d8 is a deuterium-labeled analog of the second-generation antihistamine acrivastine, where eight hydrogen atoms (protium) at specific positions are replaced by deuterium atoms (²H or D). The molecular formula is C₂₂H₁₆D₈N₂O₂, with a molecular weight of 356.49 g/mol, reflecting an 8.05 g/mol increase compared to the unlabeled parent compound (C₂₂H₂₄N₂O₂, 348.44 g/mol) [1] [3]. The deuterium atoms are exclusively located within the pyrrolidine ring, as evidenced by the IUPAC name: (E)-3-(6-((E)-3-(pyrrolidin-1-yl-d8)-1-(p-tolyl)prop-1-en-1-yl)pyridin-2-yl)acrylic acid [1] [7]. This selective labeling ensures minimal alteration to the core pharmacophore while providing a distinct mass signature for analytical detection. The (E,E)-configuration across the conjugated double bonds is retained from the parent drug, preserving its stereochemical integrity and biological activity [9].
Table 1: Key Structural Identifiers of Acrivastine-d8
Property | Specification |
---|---|
Molecular Formula | C₂₂H₁₆D₈N₂O₂ |
CAS Number | 2734436-80-5 |
Molecular Weight | 356.49 g/mol |
Isotopic Substitution Site | Pyrrolidine ring (all 8 deuterium atoms) |
Parent Compound | Acrivastine (CAS 87848-99-5) |
Solubility: Acrivastine-d8 exhibits solubility profiles similar to the non-deuterated compound. It is moderately soluble in polar organic solvents like dimethyl sulfoxide (DMSO) (~50 mg/mL) and methanol, but poorly soluble in water (~1 mg/mL) [7] [9]. This behavior aligns with its amphiphilic structure, featuring a hydrophobic toluene-pyridine backbone and a hydrophilic acrylic acid group.
Stability: The compound demonstrates high stability under recommended storage conditions (-20°C), with a shelf life of ≥1 year [3]. However, like acrivastine, it is susceptible to photodegradation and oxidation under forced conditions. Degradation pathways include:
Crystalline Forms: While data on polymorphic forms of Acrivastine-d8 are limited, the parent compound’s crystalline structure suggests potential isostructural behavior. No distinct hydrate or solvate forms have been documented for the deuterated analog [6].
Table 2: Physicochemical and Stability Profile
Property | Characteristics |
---|---|
Solubility in DMSO | ~50 mg/mL |
Solubility in Water | ~1 mg/mL |
Thermal Stability | Stable at -20°C; decomposes >200°C |
Photostability | Degrades under UV light; forms epoxy and ketone impurities |
Storage Conditions | -20°C in inert, light-resistant containers [1] [3] |
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0